molecular formula C18H16N2O3 B12018070 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12018070
M. Wt: 308.3 g/mol
InChI Key: APXNIBIUDANBPF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a P-tolyl group, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenyl and P-tolyl groups.

    Introduction of the carboxylic acid group:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-12-3-5-13(6-4-12)16-11-17(18(21)22)20(19-16)14-7-9-15(23-2)10-8-14/h3-11H,1-2H3,(H,21,22)

InChI Key

APXNIBIUDANBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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